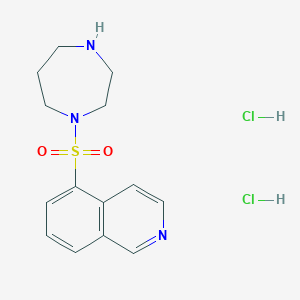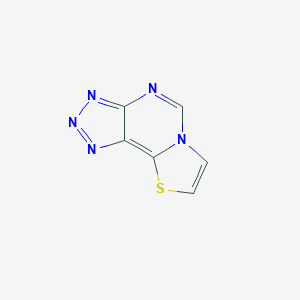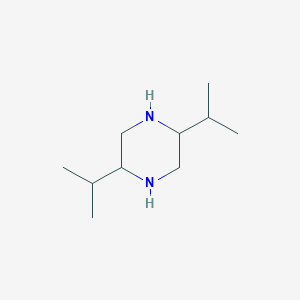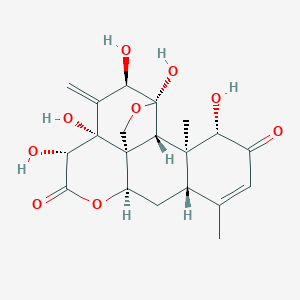
尤里可马酮
描述
Eurycomanone is a major quassinoid compound found in Tongkat Ali (Eurycoma longifolia). It is often regarded as being responsible for many Tongkat Ali benefits, such as increased testosterone and fertility . Eurycomanone is distributed throughout the plant, with the highest concentration in leaves .
Synthesis Analysis
The results showed that 40 g/L sucrose, a 5.0 g/L cell density, and a 0.05 vvm aeration rate were optimum for the growth synthesis of eurycomanone .Molecular Structure Analysis
Eurycomanone is a quassinoid that’s found in Tongkat Ali, which is an herb native to southeast Asia . The molecular formula of Eurycomanone is C20H24O9 .Chemical Reactions Analysis
Eurycomanone was examined for modulatory effects on cytochrome P450 (CYP) isoforms CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2E1 and CYP3A4 using in vitro assays .Physical And Chemical Properties Analysis
Eurycomanone is a chemical compound that has been isolated from Eurycoma longifolia, also known as the longjack plant or tongkat ali. Eurycomanone is distributed throughout the plant, with the highest concentration in leaves .科学研究应用
Anticancer Effects
The anticancer potential of Eurycomanone is a significant area of interest. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including cervical, colorectal, and ovarian cancers . Its mechanism of inducing apoptotic cell death and the inhibition of specific proteins associated with cancer progression, such as TNF-α and DHFR, are key focuses of current research .
Bioavailability and Pharmacokinetics
Understanding the bioavailability and pharmacokinetics of Eurycomanone is crucial for its therapeutic application. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) to optimize its delivery and efficacy as a drug .
作用机制
Target of Action
Eurycomanone, a major quassinoid compound found in Eurycoma longifolia Jack, primarily targets the NF-κB signaling pathway . It also interacts with TNFR1 and the primary signaling complex . Additionally, it has been shown to have inhibitory effects on aromatase, which plays a crucial role in testosterone steroidogenesis .
Mode of Action
Eurycomanone interacts with its targets by inhibiting the phosphorylation of IκBα, a protein involved in the NF-κB signaling pathway . This inhibition leads to the suppression of the NF-κB signaling pathway . In terms of its interaction with aromatase, eurycomanone’s inhibitory effects presumably cause an increase in testosterone production to restore downstream estrogen homeostasis .
Biochemical Pathways
The primary biochemical pathway affected by eurycomanone is the NF-κB signaling pathway . The inhibition of this pathway by eurycomanone leads to a decrease in the conversion of testosterone to estrogen . This results in an increase in testosterone levels, which has downstream effects on various physiological processes, including sexual function and energy levels .
Pharmacokinetics
Eurycomanone’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The solubility and chemical stability of eurycomanone under the conditions of the gastrointestinal tract environment have been determined . Its permeability was investigated by determining its distribution coefficient in aqueous and organic environments and its permeability using the parallel artificial membrane permeability assay system and Caco-2 cultured cells . Eurycomanone’s stability in plasma and its protein-binding ability were measured by using an equilibrium dialysis method . Its stability in liver microsomes across species (mice, rat, dog, monkey, and human) and rat liver hepatocytes was also investigated .
Result of Action
The molecular and cellular effects of eurycomanone’s action include the inhibition of cell viability and proliferation in cancerous cells without affecting healthy cells . It has been shown to induce apoptotic cancer cell death in a dose- and time-dependent manner . Furthermore, eurycomanone has been found to suppress NF-κB reporter activity in cells co-transfected with TNFR1, TRAF2, or TAK1 .
Action Environment
The action, efficacy, and stability of eurycomanone can be influenced by environmental factors. For instance, the pH of the gastrointestinal tract environment can affect the ionization of eurycomanone, which in turn impacts its ability to cross membrane barriers passively . Furthermore, the extraction methods used to obtain eurycomanone from Eurycoma longifolia can also influence its bioactivity .
安全和危害
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUWZJWAQQRCOR-OKNZMGBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004921 | |
| Record name | Eurycomanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eurycomanone | |
CAS RN |
84633-29-4 | |
| Record name | Eurycomanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eurycomanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eurycomanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EURYCOMANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7F43HL2HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

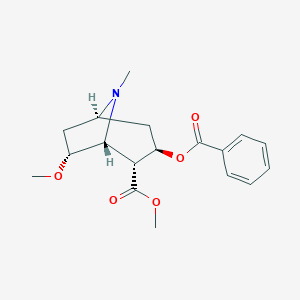
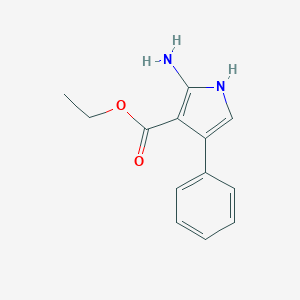
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

